molecular formula C10H11FN2S B14903729 1-Cyclopropyl-3-(3-fluorophenyl)thiourea

1-Cyclopropyl-3-(3-fluorophenyl)thiourea

Cat. No.: B14903729
M. Wt: 210.27 g/mol
InChI Key: QCCPATXZTIERJK-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(3-fluorophenyl)thiourea is an organic compound with the molecular formula C10H11FN2S and a molecular weight of 210.27 g/mol This compound is characterized by the presence of a cyclopropyl group and a fluorophenyl group attached to a thiourea moiety

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(3-fluorophenyl)thiourea typically involves the reaction of cyclopropylamine with 3-fluorophenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-Cyclopropyl-3-(3-fluorophenyl)thiourea can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclopropyl-3-(3-fluorophenyl)thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Molecular docking studies have shown that this compound can bind to various protein targets, influencing their function and activity .

Comparison with Similar Compounds

1-Cyclopropyl-3-(3-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl and fluorophenyl groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for exploring new chemical reactions, biological interactions, and therapeutic applications.

Properties

Molecular Formula

C10H11FN2S

Molecular Weight

210.27 g/mol

IUPAC Name

1-cyclopropyl-3-(3-fluorophenyl)thiourea

InChI

InChI=1S/C10H11FN2S/c11-7-2-1-3-9(6-7)13-10(14)12-8-4-5-8/h1-3,6,8H,4-5H2,(H2,12,13,14)

InChI Key

QCCPATXZTIERJK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)NC2=CC(=CC=C2)F

Origin of Product

United States

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